molecular formula C19H21N3O B4943104 (1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol

(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol

Cat. No.: B4943104
M. Wt: 307.4 g/mol
InChI Key: ZUCCODXHVMIJJX-UHFFFAOYSA-N
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Description

(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol is a complex organic compound that features both an imidazole ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol typically involves the cyclization of amido-nitriles and the subsequent addition of functional groups. One common method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This reaction is carried out under mild conditions, often in a mixture of solvents, to yield the desired imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. For instance, heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) under controlled conditions can yield high-purity products . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or nickel.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

Medically, this compound is being investigated for its potential anti-cancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic pathways. This coordination can inhibit enzyme activity, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol apart is its combination of an imidazole ring with a benzyl group and a dimethylamino phenyl group. This unique structure allows for diverse chemical reactivity and a wide range of applications, from drug discovery to industrial manufacturing.

Properties

IUPAC Name

(1-benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21(2)17-10-8-16(9-11-17)18(23)19-20-12-13-22(19)14-15-6-4-3-5-7-15/h3-13,18,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCODXHVMIJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=NC=CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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